![molecular formula C13H17ClN2O2 B1390900 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid CAS No. 732298-42-9](/img/structure/B1390900.png)
3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid
Overview
Description
“3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid” is a chemical compound with the CAS Number: 732298-42-9 . It has a molecular weight of 268.74 . The IUPAC name for this compound is 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClN2O2/c14-11-1-3-12(4-2-11)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.74 . It is stored at a temperature of 28C .Scientific Research Applications
3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid: A Comprehensive Analysis
Synthesis and Chemical Development: This compound is likely synthesized for research purposes, as indicated by the availability of its chemical structure and related compounds on scientific databases like Sigma-Aldrich . Its synthesis could be crucial for developing new chemical entities in pharmaceutical research.
Biological Activity Evaluation: Studies may focus on evaluating the biological activities of this compound, such as its efficacy, potency, or toxicity in various biological assays . This can lead to potential therapeutic applications if favorable profiles are observed.
Medicinal Chemistry: The compound may serve as a key intermediate or a lead compound in medicinal chemistry for designing novel therapeutic agents . Its structure could be modified to enhance its properties or reduce side effects.
Pharmacological Research: Pharmacological studies might explore the interaction of this compound with biological targets, such as receptors or enzymes, which can inform drug design and development processes .
Analytical Benchmarking: It could be used as a reference standard in analytical chemistry to ensure the quality and consistency of pharmaceutical products during manufacturing .
Safety and Hazards
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-1-3-12(4-2-11)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSSHHTYRJLDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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